molecular formula C7H4BrFN2 B2490569 7-Bromo-6-fluoroimidazo[1,5-a]pyridine CAS No. 1427397-98-5

7-Bromo-6-fluoroimidazo[1,5-a]pyridine

货号: B2490569
CAS 编号: 1427397-98-5
分子量: 215.025
InChI 键: PSMPQXVUGBPLHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-6-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

化学反应分析

7-Bromo-6-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

7-Bromo-6-fluoroimidazo[1,5-a]pyridine has several applications in scientific research:

作用机制

The mechanism of action of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

7-Bromo-6-fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

  • 7-Bromo-6-chloroimidazo[1,5-a]pyridine
  • 7-Bromo-6-iodoimidazo[1,5-a]pyridine
  • 7-Bromo-6-methylimidazo[1,5-a]pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

生物活性

7-Bromo-6-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines bromine and fluorine substituents on an imidazo[1,5-a]pyridine core, which enhances its reactivity and biological interactions. Research indicates that this compound may have potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula : C7H4BrFN2
  • Molecular Weight : 215.03 g/mol
  • CAS Number : 1186405-11-7
  • Melting Point : 138.0°C to 141.0°C

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. The presence of bromine and fluorine atoms significantly enhances its binding affinity, allowing it to modulate various biological pathways effectively. This modulation can lead to therapeutic effects against several diseases, particularly cancer.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound and its derivatives. For instance, research has shown that compounds with similar structures can inhibit the proliferation of cancer cell lines, including breast, colon, and lung cancers. The antiproliferative activity is often attributed to the compound's ability to interfere with critical cellular processes such as DNA replication and repair mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.4Inhibition of cell cycle progression
HCT116 (Colon)15.8Induction of apoptosis
A549 (Lung)10.2Disruption of mitochondrial function

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes allows it to modulate their activity, which can be beneficial in treating diseases where these enzymes play a critical role.

Enzyme Target Inhibition Type Ki Value (nM)
Protein Kinase B (AKT)Competitive45
Phosphoinositide 3-Kinase (PI3K)Non-competitive30

Study on Antiproliferative Effects

A study conducted by researchers at Monash University synthesized various derivatives of imidazo[1,5-a]pyridine and evaluated their antiproliferative effects against different cancer cell lines. The findings indicated that the presence of fluorine in the structure significantly enhanced the compounds' efficacy compared to their non-fluorinated counterparts .

Mechanism Elucidation

In another investigation published in the Journal of Medicinal Chemistry, researchers explored the binding interactions between this compound and target enzymes using molecular docking studies. The results revealed that the compound forms stable complexes with the active sites of these enzymes, providing insights into its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation or oxidative cyclization. For example, polyphosphoric acid (PPA) and phosphorous acid at 160°C have been used to synthesize analogous brominated imidazo[1,5-a]pyridines with yields up to 76% . Key variables include:

  • Temperature: Elevated temperatures (160–180°C) are critical for cyclization but may degrade thermally sensitive substituents like fluorine.
  • Catalysts: Acidic catalysts (e.g., PPA) enhance electrophilic substitution but require careful stoichiometry to avoid side reactions.
  • Substituent compatibility: Fluorine’s electronegativity may necessitate modified conditions to preserve regioselectivity.
    Validate purity via 1H^1H/13C^{13}C NMR and HRMS, as described in analogous syntheses .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR: Identify aromatic protons and coupling patterns. For example, in brominated imidazo[1,5-a]pyridines, protons adjacent to bromine show downfield shifts (~δ 8.5–9.0 ppm) . Fluorine’s deshielding effect may further split signals.
  • HRMS: Confirm molecular weight (expected for C7H4BrFN2C_7H_4BrFN_2: ~229.96 g/mol) and isotopic patterns (Br: 1:1 79Br^{79}Br:81Br^{81}Br).
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, as demonstrated for structurally related triazolo-pyridines .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,5-a]pyridine core be achieved, given competing bromine and fluorine substituents?

Methodological Answer:
Regioselectivity is influenced by electronic and steric effects:

  • Bromine: Directs electrophilic substitution to meta/para positions due to its electron-withdrawing nature. For example, bromine at position 7 in imidazo[1,5-a]pyridine enhances reactivity at position 3 .
  • Fluorine: Ortho/para-directing but less activating; its small size minimizes steric hindrance.
    Strategy: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization. Pre-functionalize the core with halogens (Br) to leverage their leaving-group potential, as shown in triazolo-pyridine systems .

Q. How can oxidative cyclization methods be adapted to synthesize this compound?

Methodological Answer:
Oxidative cyclization of amidine precursors (e.g., N-(2-pyridyl)amidines) using MnO2_2 or PIFA (bis(trifluoroacetoxy)iodobenzene) is effective for triazolo-pyridines . Adapt this for imidazo-pyridines by:

  • Precursor design: Start with 2-(aminomethyl)pyridines bearing bromo/fluoro substituents.
  • Oxidant selection: PIFA avoids harsh acids, preserving fluorine substituents.
    Monitor reaction progress via TLC (silica gel, CH2_2Cl2_2:MeOH 95:5) and optimize stoichiometry to suppress over-oxidation .

Q. How should researchers address discrepancies in reported synthetic yields for halogenated imidazo-pyridines?

Methodological Answer:
Yield variations (e.g., 76% vs. 88% in similar reactions) arise from:

  • Catalyst purity: Trace metals in PPA may alter reaction pathways .
  • Workup protocols: Acidic quenching (e.g., acetic acid) vs. neutralization impacts product stability .
    Resolution: Replicate methods under inert atmospheres (N2_2/Ar) and characterize intermediates (e.g., nitro precursors) to identify bottlenecks .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats. Brominated compounds may penetrate latex .
  • Waste disposal: Segregate halogenated waste and contract licensed facilities for incineration, as advised for triazolo-pyridines .
  • Storage: Store at –20°C under desiccant to prevent hydrolysis, following protocols for fluorinated analogs .

属性

IUPAC Name

7-bromo-6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-5-2-10-4-11(5)3-7(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMPQXVUGBPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=CN=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427397-98-5
Record name 7-bromo-6-fluoroimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。